molecular formula C9H9ClFNS B2430552 (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride CAS No. 871013-22-8

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride

Cat. No.: B2430552
CAS No.: 871013-22-8
M. Wt: 217.69
InChI Key: YVJQWTMAWQKUIR-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H9ClFNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Scientific Research Applications

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It is used in research to study its effects on biological systems, including its potential as a therapeutic agent.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzothiophene ring.

    Amination: Conversion of the fluorinated benzothiophene to the corresponding amine.

    Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride: A similar compound with the fluorine atom at a different position on the benzothiophene ring.

    (5-Chloro-1-benzothiophen-3-yl)methanamine;hydrochloride: A related compound with a chlorine atom instead of fluorine.

Uniqueness

(5-Fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJQWTMAWQKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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